4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid
Description
Properties
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-7-6-8(15-11-7)10(9(12)13)2-4-14-5-3-10/h6H,2-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIJLKQBVLPOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2(CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of β-hydroxy amides with reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles using manganese dioxide . The reaction conditions usually involve room temperature for the initial cyclization and elevated temperatures for the oxidation step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Electrophilic substitution reactions on the oxazole ring, facilitated by the electron-rich nature of the heterocycle.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit antimicrobial properties. A study demonstrated that 4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid and its analogs showed activity against various bacterial strains, suggesting potential for development as antimicrobial agents .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro assays revealed that it can inhibit pro-inflammatory cytokine production in immune cells, indicating potential therapeutic applications in treating inflammatory diseases .
Polymer Chemistry
The unique structure of 4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid allows it to act as a versatile building block in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance materials .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. Experimental formulations have shown improved adhesion strength and resistance to environmental degradation when incorporating this compound into formulations .
Case Study 1: Antimicrobial Testing
A series of derivatives based on 4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications increased antimicrobial efficacy by up to 50% compared to the parent compound. This study highlights the compound's potential in pharmaceutical applications aimed at combating resistant bacterial strains.
Case Study 2: Polymer Development
In a study focused on enhancing the properties of biodegradable polymers, researchers incorporated 4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid into polylactic acid (PLA). The resulting composite exhibited improved tensile strength and thermal stability, making it a candidate for environmentally friendly packaging solutions.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against multiple bacterial strains |
| Anti-inflammatory Agents | Inhibition of cytokine production | |
| Material Science | Polymer Synthesis | Enhanced mechanical properties |
| Coatings/Adhesives | Improved adhesion strength |
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the substituents on the oxazole ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and selected analogs:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| 4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid | C₉H₁₁NO₄ | 197.19 | 1495236-90-2 | 3-methyloxazole, oxane ring, carboxylic acid |
| 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid | C₈H₉NO₄ | 183.16 | 1779881-69-4 | Oxazole (no methyl), oxane ring, carboxylic acid |
| 5-Methyloxazole-4-carboxylic acid | C₅H₅NO₃ | 127.09 | 103879-58-9 | 5-methyloxazole, carboxylic acid (no oxane) |
| 3-Methylisoxazole-4-carboxylic Acid | C₅H₅NO₃ | 127.09 | Not provided | 3-methyloxazole, carboxylic acid (no oxane) |
| Methyl 5-methyl-1,2-oxazole-3-carboxylate | C₆H₇NO₃ | 141.13 | Not provided | Methyl ester, 5-methyloxazole (no oxane) |
Key Differences and Implications
Methyl Substituent on Oxazole
- Target Compound vs. The methyl group may also influence hydrogen-bonding networks in crystal structures, as noted in studies on functionality-driven packing patterns .
- Comparison with 5-Methyloxazole-4-carboxylic Acid : Positional isomerism (3-methyl vs. 5-methyl) affects electronic distribution. The 3-methyl group in the target compound may deactivate the oxazole ring toward electrophilic substitution compared to the 5-methyl analog .
Oxane Ring vs. Acyclic Analogs
- The tetrahedral geometry at the 4-position of the oxane ring may also sterically shield the carboxylic acid group, reducing its acidity slightly compared to linear analogs .
Carboxylic Acid vs. Ester Derivatives
- Methyl 5-methyl-1,2-oxazole-3-carboxylate: The ester derivative lacks hydrogen-bond-donor capacity, making it more lipophilic and less reactive in acid-catalyzed reactions. This contrasts with the target compound’s carboxylic acid, which can participate in salt formation or supramolecular interactions, as observed in hydrogen-bonding analyses .
Physicochemical Properties (Inferred)
- Solubility : The carboxylic acid group enhances water solubility compared to ester derivatives. However, the oxane and methyl-oxazole moieties may reduce solubility in polar solvents relative to smaller analogs like 5-methyloxazole-4-carboxylic acid.
- Melting Points : Hydrogen-bonding capacity in the target compound likely results in higher melting points than its ester analog but lower than simpler carboxylic acids due to steric effects .
Biological Activity
4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings.
- Molecular Formula : C10H13NO4
- Molecular Weight : 211.21 g/mol
- CAS Number : 1495236-90-2
- Structure : The compound features an oxazole ring, which is known for its bioactivity in various pharmacological contexts.
Antitumor Activity
Recent studies have demonstrated that compounds containing oxazole moieties exhibit significant cytotoxicity against cancer cell lines. For instance, a study evaluating the antiproliferative effects of various oxadiazole derivatives found that certain compounds were selectively toxic to tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
Table 1: Cytotoxicity of Oxazole Derivatives Against Tumor Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Ratio (Tumor/Normal) |
|---|---|---|---|
| 25ab | B16-F0 | 5.0 | 3.75 |
| 22ad | LM3 | 6.0 | 4.0 |
| 26aa | B16-F0 | 7.5 | 3.5 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The biological activity of oxazole-containing compounds is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. For example, the presence of the oxazole ring can enhance the binding affinity to ionotropic glutamate receptors (iGluRs), which play a role in cellular signaling pathways associated with tumor growth and metastasis .
Study on Anticancer Properties
A notable study involved the synthesis of a series of hybrid compounds incorporating oxazole rings and evaluating their anticancer properties against several murine tumor lines (B16-F0 and LM3). The results indicated that specific derivatives exhibited potent cytotoxic effects with selectivity for cancer cells over normal cells, suggesting their potential as lead compounds for further drug development .
In Vivo Studies
In vivo studies are crucial for validating the therapeutic potential of these compounds. Preliminary animal studies have shown that selected oxazole derivatives could significantly reduce tumor size in xenograft models, providing a promising avenue for future research into their clinical applications .
Q & A
Q. What are the recommended methods for synthesizing 4-(3-Methyl-1,2-oxazol-5-yl)oxane-4-carboxylic acid?
Synthesis typically involves regioselective cyclization and carboxylation strategies. For example, oxazole rings can be constructed via condensation reactions between nitriles and β-keto esters, followed by functionalization of the oxane moiety. A regioselective approach, similar to the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates (Scheme 4 in ), could be adapted. Carboxylic acid introduction may involve oxidation of alcohol intermediates or carboxylation with CO₂ under basic conditions, as seen in structurally related compounds .
Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction is the gold standard. Use programs like SHELXL ( ) for refinement and WinGX ( ) for data processing. The compound’s oxazole and oxane rings may exhibit hydrogen-bonding patterns critical for crystal packing, which can be analyzed using graph set theory ( ). For visualization, ORTEP-3 ( ) provides graphical representations of thermal ellipsoids and intermolecular interactions. Ensure data quality by comparing refinement metrics (e.g., R-factors) across software like SHELXL and SIR97 () to resolve discrepancies .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- NMR : Analyze proton environments of the oxazole (δ 6.5–7.5 ppm for oxazole protons) and oxane rings (δ 3.0–4.5 ppm for ether linkages).
- FT-IR : Confirm carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- HRMS : Validate molecular formula (C₁₀H₁₃NO₄, [M+H]⁺ = 212.0923).
Cross-reference with databases like PubChem for analogous oxazole-carboxylic acid derivatives (e.g., CID 2744621 in ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data refinement between SHELXL and SIR97?
Discrepancies often arise from differences in algorithms (direct methods vs. least-squares–Fourier). To resolve:
Cross-validate datasets : Reprocess raw data with both programs.
Assess residual density maps : SHELXL excels in handling high-resolution data, while SIR97 may better manage partial structures ().
Use hybrid refinement : Export partial models from SIR97 into SHELXL for final optimization.
Document methodological choices in CIF files () to ensure reproducibility .
Q. What experimental design considerations are critical for optimizing synthetic yield?
- Regioselectivity : Control oxazole substitution using steric directing groups (e.g., methyl at C3 in 3-methyl-1,2-oxazole derivatives; ).
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance carboxylation efficiency ().
- Catalysis : Employ transition metals (e.g., Pd for cross-coupling) to functionalize the oxane ring without disrupting the oxazole core ().
Monitor intermediates via LC-MS to identify yield-limiting steps .
Q. How can structure-activity relationship (SAR) studies guide bioactivity exploration?
- Functional group modulation : Replace the oxane’s methyl group with halogens (e.g., -CF₃, ) to enhance metabolic stability.
- Bioisosteric substitutions : Replace the carboxylic acid with esters or amides (e.g., ethyl esters in ) to improve membrane permeability.
Test against targets validated for analogous compounds, such as enterovirus inhibition (e.g., WIN 63843 derivatives; ) or antibacterial assays () .
Q. What strategies mitigate challenges in hydrogen-bonding analysis during crystallization?
- Co-crystallization : Add small molecules (e.g., DMSO) to stabilize specific H-bond networks.
- Temperature control : Lower temperatures may favor ordered packing of polar groups.
- Graph set analysis : Classify H-bond motifs (e.g., rings, chains) using Etter’s rules () to predict crystal stability.
Compare results with similar oxazole-carboxylic acid systems (e.g., 2-phenyl-quinoline-4-carboxylic acid in ) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
